ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
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Description
“Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate” is a chemical compound with the molecular formula C19H16O6 . It is a natural product found in Selaginella moellendorffii .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
. The Canonical SMILES representation is CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 340.3 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 340.09468823 g/mol .Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.
Mode of Action
It’s worth noting that similar compounds have shown antioxidative action and vascular ion channel modulatory activity .
Biochemical Pathways
Similar compounds have been involved in the scavenging of dpph radicals and suppression of lipid peroxidation .
Result of Action
Similar compounds have shown to scavenge dpph radicals and suppress lipid peroxidation , indicating potential antioxidant activity.
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAKKRXFNXVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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